molecular formula C10H10BrClN2 B14893794 5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]

5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]

Cat. No.: B14893794
M. Wt: 273.55 g/mol
InChI Key: KGMIMDDLCDWLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of bromine and chlorine atoms in its structure contributes to its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine] typically involves multi-step organic reactionsThe cyclobutane ring is then formed via a cyclization reaction under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired spirocyclic structure .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides or dehalogenated compounds .

Scientific Research Applications

5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine] involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with various biomolecules, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to its unique binding properties and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5’-Bromo-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one
  • 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione

Uniqueness

The specific arrangement of these atoms within the spirocyclic structure also contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C10H10BrClN2

Molecular Weight

273.55 g/mol

IUPAC Name

5-bromo-4-chlorospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclobutane]

InChI

InChI=1S/C10H10BrClN2/c11-6-4-13-9-7(8(6)12)10(5-14-9)2-1-3-10/h4H,1-3,5H2,(H,13,14)

InChI Key

KGMIMDDLCDWLOF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC3=NC=C(C(=C23)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.